![molecular formula C14H16O B2405696 (S)-2-Methyl-3-(2-naphthyl)-1-propanol CAS No. 202414-93-5](/img/structure/B2405696.png)
(S)-2-Methyl-3-(2-naphthyl)-1-propanol
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Overview
Description
(S)-2-Methyl-3-(2-naphthyl)-1-propanol, also known as (S)-Naproxol, is a chiral non-steroidal anti-inflammatory drug (NSAID) that has been found to possess analgesic and anti-inflammatory properties. It is a derivative of naproxen, and its synthesis method involves the use of chiral reagents to obtain the desired enantiomer.
Mechanism of Action
(S)-Naproxol works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. It specifically inhibits the activity of COX-2, which is induced during inflammation and is responsible for the production of prostaglandins in response to injury or infection.
Biochemical and Physiological Effects:
(S)-Naproxol has been found to reduce pain and inflammation in animal models, and its mechanism of action involves the inhibition of COX-2 activity. It has also been found to have a lower risk of gastrointestinal side effects compared to other NSAIDs, which is likely due to its selectivity for COX-2 inhibition.
Advantages and Limitations for Lab Experiments
The advantages of using (S)-Naproxol in lab experiments include its selectivity for COX-2 inhibition, its potential for use in the treatment of pain and inflammation, and its lower risk of gastrointestinal side effects compared to other NSAIDs. The limitations include the need for chiral reagents in its synthesis, its potential for off-target effects, and the need for further research to determine its safety and efficacy in humans.
Future Directions
For research on (S)-Naproxol include determining its safety and efficacy in humans, exploring its potential for use in the treatment of osteoarthritis and rheumatoid arthritis, and investigating its potential for use in combination with other drugs for the treatment of pain and inflammation. Further research is also needed to determine its mechanism of action and potential off-target effects.
Synthesis Methods
The synthesis of (S)-Naproxol involves the use of chiral reagents to obtain the desired enantiomer. One method involves the reaction of (S)-2-methyl-3-bromopropionic acid with 2-naphthylmagnesium bromide, followed by reduction with lithium aluminum hydride to obtain (S)-Naproxol. Another method involves the reaction of (S)-2-methyl-3-chloropropionic acid with 2-naphthylmagnesium bromide, followed by reduction with sodium borohydride to obtain (S)-Naproxol.
Scientific Research Applications
(S)-Naproxol has been found to possess analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. It has also been found to have a lower risk of gastrointestinal side effects compared to other NSAIDs. (S)-Naproxol has been studied in animal models for its efficacy in reducing pain and inflammation, and its potential use in the treatment of osteoarthritis and rheumatoid arthritis.
properties
IUPAC Name |
(2S)-2-methyl-3-naphthalen-2-ylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c1-11(10-15)8-12-6-7-13-4-2-3-5-14(13)9-12/h2-7,9,11,15H,8,10H2,1H3/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMLTYQACUGUNQ-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2C=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC2=CC=CC=C2C=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methyl-3-(2-naphthyl)-1-propanol |
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